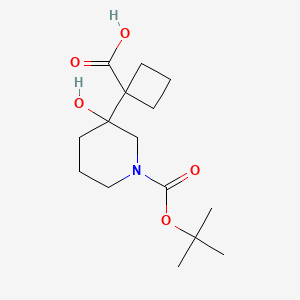

![molecular formula C9H6FN B2750334 4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile CAS No. 103447-28-5](/img/structure/B2750334.png)

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile (4-FBCT) is a novel compound that has recently been discovered and studied for its potential applications in the fields of medicinal chemistry and drug discovery. 4-FBCT has been found to possess a unique set of properties that make it particularly useful for synthesizing and studying new molecules. In addition, 4-FBCT has been found to have a range of biochemical and physiological effects, and its ability to act as a catalyst in various reactions has been explored.

Aplicaciones Científicas De Investigación

Electrophilic Fluorination Agents

N,N′-Difluoro-1,4-diazoniabicyclo[2.2.2]octane Salts have been synthesized as highly reactive and easy-to-handle electrophilic fluorinating agents. These salts are applicable in fluorinating activated aromatics, active methylene compounds, substituted styrenes, and vinyl acetates under mild conditions, demonstrating the versatility of N-F reagents in electrophilic fluorination (Umemoto & Nagayoshi, 1996).

Ionic Intermediates in Fluorination

Research on the Fluorination of Alkenes with N-F type reagents revealed the formation of ionic intermediates, indicating a pathway involving fluoro carbonium ions. This study showcases the mechanistic insights into the fluorination process, which is critical for developing new synthetic methodologies (Zupan, Škulj, & Stavber, 1998).

Site-Selective Fluorination

1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Salts are described as user-friendly, site-selective electrophilic fluorinating agents. They have been used successfully for the fluorination of various organic substrates, including aromatic compounds and alkenes, showcasing their utility in introducing fluorine atoms into complex molecules under mild reaction conditions (Banks et al., 1996).

Fluorocyclization Techniques

Studies on the Fluorocyclization of Norbornenecarboxylic Acids with F-TEDA-BF4 have led to the formation of fluorinated γ-lactones, demonstrating the applicability of N-F reagents in cyclization reactions to introduce fluorine into cyclic structures (Serguchev et al., 2002).

Valence Isomerization Equilibria

Research on Highly Fluorinated Cycloocta-1,3,5-trienes has explored valence isomerization equilibria, providing insights into the strain energy and stability of fluorinated cyclic compounds. This research has implications for the design and synthesis of new fluorinated materials (Rahman et al., 1990).

Propiedades

IUPAC Name |

4-fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-8-2-1-6-3-7(5-11)9(6)4-8/h1-2,4,7H,3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNGYSSYVOTZGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C1C=CC(=C2)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2750252.png)

![7-{2-[(4,6-dimethylpyrimidin-2-yl)thio]ethyl}-3-methyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2750253.png)

![5-Chloro-3-(3-methyl-benzyl)-[1,2,4]thiadiazole](/img/structure/B2750256.png)

![5-Methyl-2-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2750257.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2750260.png)

![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate](/img/structure/B2750266.png)

![1-(Chloromethyl)-3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2750267.png)

![N-(2-chlorophenyl)-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2750269.png)